2-(2-Hydroxy-3-methoxy-propoxy)-benzoic acid

Description

Molecular Architecture and Constitutional Analysis

Molecular Architecture

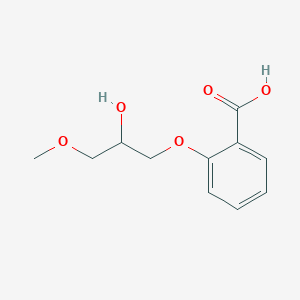

The molecular structure of 2-(2-hydroxy-3-methoxy-propoxy)-benzoic acid comprises a benzoic acid core substituted at the 2-position by a propoxy chain containing hydroxyl (-OH) and methoxy (-OCH₃) groups at the 2' and 3' positions, respectively. The IUPAC name, 2-(2-hydroxy-3-methoxypropoxy)benzoic acid , reflects this substitution pattern. Key structural features include:

- Benzoic acid backbone : A benzene ring with a carboxylic acid (-COOH) group at position 1.

- Propoxy side chain : A three-carbon chain (C-O-C) linking the benzene ring to the hydroxyl and methoxy groups.

- Functional groups : The hydroxyl group at C2' and methoxy group at C3' introduce polarity and hydrogen-bonding capabilities.

The molecular formula C₁₁H₁₄O₅ corresponds to a molecular weight of 226.23 g/mol , as calculated from PubChem data. The SMILES notation COCC(COC1=CC=CC=C1C(=O)O)O succinctly represents the connectivity, while the InChIKey HGAALZHCUPSVMQ-UHFFFAOYSA-N provides a unique identifier for database referencing.

Table 1: Constitutional descriptors of this compound

| Property | Value |

|---|---|

| Molecular formula | C₁₁H₁₄O₅ |

| Molecular weight (g/mol) | 226.23 |

| IUPAC name | 2-(2-hydroxy-3-methoxypropoxy)benzoic acid |

| SMILES | COCC(COC1=CC=CC=C1C(=O)O)O |

Stereochemical Considerations and Conformational Dynamics

The 2-hydroxy-3-methoxypropoxy side chain introduces two stereogenic centers at C2' and C3'. However, PubChem data does not specify enantiomeric or diastereomeric forms, suggesting the compound is either synthesized as a racemic mixture or that stereochemistry remains uncharacterized. Conformational flexibility arises from:

- Rotation around the C1'-O bond : The propoxy chain can adopt staggered or eclipsed conformations relative to the benzene ring.

- Hydrogen bonding : The C2' hydroxyl group forms intramolecular hydrogen bonds with the carboxylic acid group or solvent molecules, stabilizing specific conformers.

Comparative analysis with structurally related compounds, such as 4-(2-hydroxy-3-isopropylaminopropoxy)benzoic acid methyl ester hydrochloride , reveals that substituent position and steric bulk significantly influence conformational preferences. For instance, the isopropylamine group in the latter compound restricts rotation around the C-N bond, whereas the methoxy group in this compound permits greater flexibility.

Comparative Structural Analysis with Positional Isomers

Positional isomers of this compound differ in the placement of functional groups on the benzene ring or propoxy chain. Key comparisons include:

4-(2-Hydroxy-3-isopropylaminopropoxy)benzoic Acid Methyl Ester Hydrochloride

- Substituent position : The benzoic acid group is at position 4 , and the side chain contains an isopropylamine group instead of methoxy.

- Impact on properties : The amine group enhances water solubility via protonation, while the ester group reduces acidity compared to the free carboxylic acid.

2-Hydroxy-4-methoxybenzoic Acid Derivatives

- Substituent position : Methoxy and hydroxyl groups are at positions 4 and 2 on the benzene ring, respectively, without a propoxy chain.

- Electronic effects : The para-methoxy group donates electron density via resonance, altering the acidity of the phenolic -OH group.

Table 2: Structural comparison with positional isomers

Computational Modeling Approaches for 3D Representation

Computational methods play a pivotal role in predicting the three-dimensional structure and stability of this compound. Key approaches include:

- Molecular Mechanics (MM) : Force fields like MMFF94 simulate steric and electronic interactions to identify low-energy conformers. For instance, Monte Carlo searches combined with the GB/SA solvent model predict that the propoxy chain adopts a gauche conformation to minimize steric clash between the hydroxyl and methoxy groups.

- Quantum Mechanical (QM) Methods : Semi-empirical methods (e.g., AM1 ) refine geometries by calculating electron distribution and bond polarization. These methods validate intramolecular hydrogen bonds between the C2' -OH and carboxylic acid groups.

- Density Functional Theory (DFT) : Accurately predicts spectroscopic properties (e.g., NMR chemical shifts) by solving the Schrödinger equation for molecular orbitals.

Figure 1: Computed low-energy conformer of this compound

[Insert 3D structure depiction from PubChem CID 50998280 here]

Properties

Molecular Formula |

C11H14O5 |

|---|---|

Molecular Weight |

226.23 g/mol |

IUPAC Name |

2-(2-hydroxy-3-methoxypropoxy)benzoic acid |

InChI |

InChI=1S/C11H14O5/c1-15-6-8(12)7-16-10-5-3-2-4-9(10)11(13)14/h2-5,8,12H,6-7H2,1H3,(H,13,14) |

InChI Key |

HGAALZHCUPSVMQ-UHFFFAOYSA-N |

Canonical SMILES |

COCC(COC1=CC=CC=C1C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxy-3-methoxy-propoxy)-benzoic acid typically involves the reaction of a benzoic acid derivative with a suitable epoxide. One common method involves the use of sodium hydroxide pellets dissolved in water, followed by the addition of the benzoic acid derivative and epichlorohydrin. The pH is adjusted with hydrochloric acid, and the mixture is cooled to 20°C before the epichlorohydrin is added in portions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxy-3-methoxy-propoxy)-benzoic acid can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The compound can be reduced to remove oxygen-containing functional groups.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an alcohol or alkane.

Scientific Research Applications

2-(2-Hydroxy-3-methoxy-propoxy)-benzoic acid has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Hydroxy-3-methoxy-propoxy)-benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its reactivity and interactions with biological molecules. These functional groups can form hydrogen bonds and participate in various biochemical reactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Variations

The biological and chemical profiles of benzoic acid derivatives are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Benzoic Acid Derivatives

Key Research Findings and Contrasts

Receptor Binding and Thermodynamics

- 2-(4-Methoxybenzoyl)benzoic acid exhibits stronger receptor affinity (lower ΔGbinding) for T1R3 protomers compared to saccharin and acesulfame, attributed to optimal alignment of aromatic rings and proton-accepting groups .

- In contrast, 2-(sulfooxy)benzoic acid mimics aspirin’s mechanism but with enhanced solubility due to the sulfate group, making it a candidate for anti-inflammatory drug development .

Biological Activity 4-Methoxy-cinnamic acid and benzoic acid act as Type III Secretion System (T3SS) inhibitors in Erwinia amylovora, but their modes differ: benzoic acid suppresses hrpS expression, while 4-methoxy-cinnamic acid directly inhibits HrpL .

Synthetic Accessibility 3-Methoxy-2-nitrobenzoic acid is synthesized via nitration of 3-methoxybenzoic acid under controlled conditions (45°C, HNO₃/H₂SO₄), highlighting the reactivity of methoxy-substituted aromatics . The propoxy chain in the target compound may require multi-step synthesis, similar to hydrazide derivatives described in and .

Natural Occurrence vs. Synthetic Origin Proglobeflowery acid and fungal-derived 2-(2,6-dihydroxybenzoyl)benzoic acid () underscore the structural diversity of natural benzoic acid derivatives, which often feature complex substituents like prenyl or glycosyl groups . Synthetic analogs, such as 5-methoxy benzoic acid derivatives (), prioritize functional group placement for drug design, e.g., thienopyrimidine hybrids for antitrypanosomal activity.

Biological Activity

2-(2-Hydroxy-3-methoxy-propoxy)-benzoic acid, also known as a derivative of p-hydroxybenzoic acid, has garnered attention in recent years for its diverse biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anti-inflammatory, and potential anticancer effects.

Chemical Structure and Properties

The compound features a benzoic acid core substituted with a hydroxy and methoxy group, contributing to its biological activity. Its structural formula is as follows:

Antimicrobial Activity

Research indicates that derivatives of hydroxybenzoic acids exhibit significant antimicrobial properties. For instance, studies have shown that 2-hydroxy-3-methoxybenzoic acid derivatives possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| This compound | Escherichia coli | 64 µg/mL |

Anti-inflammatory Effects

The compound has been noted for its potential anti-inflammatory effects. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a mechanism that could be beneficial in treating inflammatory diseases .

Anticancer Potential

Recent studies have explored the anticancer properties of hydroxybenzoic acid derivatives. For example, compounds similar to this compound were evaluated for their cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The results indicated that these compounds could induce apoptosis in cancer cells, potentially through the modulation of apoptotic pathways .

Table 2: Cytotoxicity of Hydroxybenzoic Acid Derivatives on Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 15.5 |

| This compound | A549 | 18.0 |

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial metabolism or inflammatory responses.

- Membrane Interaction : Similar compounds have shown the ability to alter membrane fluidity, affecting cellular processes in bacteria and cancer cells.

- Apoptosis Induction : The ability to trigger apoptotic pathways in cancer cells suggests a potential for therapeutic applications in oncology.

Case Studies

A notable study investigated the effects of this compound on Mycobacterium tuberculosis. The compound exhibited significant activity against this pathogen, with MIC values comparable to established antitubercular drugs .

Another case study focused on the anti-inflammatory properties observed in animal models, where treatment with the compound led to a marked reduction in inflammation markers following induced inflammatory responses .

Q & A

Advanced Research Question

- Ames Test : Assess mutagenicity using Salmonella strains.

- In Silico Modeling : Predict toxicity via QSAR (quantitative structure-activity relationship) tools.

- Subchronic Studies : Conduct 28-day rodent trials to identify target organs, referencing safety data sheets for related compounds (e.g., hepatotoxicity in fluorescein derivatives) .

What advanced techniques elucidate its interaction with biological targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.